molecular formula C7H14ClNO3 B2782033 (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 1315028-11-5

(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Cat. No.: B2782033
CAS No.: 1315028-11-5
M. Wt: 195.64
InChI Key: KHYXIPVLUOQKMK-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chiral amino acid derivative. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, attached to an amino acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the hydroalkoxylation step and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring can enhance binding affinity through hydrophobic interactions, while the amino acid moiety can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to the presence of the tetrahydropyran ring, which provides distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXIPVLUOQKMK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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